molecular formula C15H16N2O2S B5326476 N-(2-METHOXYPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA

N-(2-METHOXYPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B5326476
M. Wt: 288.4 g/mol
InChI Key: FLMDEYYXXOSYRN-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features methoxy and methylsulfanyl substituents on the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 2-methoxyaniline with 2-(methylsulfanyl)aniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

    Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique substituents.

    Medicine: Possible therapeutic applications, although specific uses would require further research.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for N-(2-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The methoxy and methylsulfanyl groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-[2-(methylsulfanyl)phenyl]urea
  • N-(2-Methoxyphenyl)-N’-phenylurea
  • N-(2-Methoxyphenyl)-N’-[2-(methylsulfinyl)phenyl]urea

Uniqueness

N-(2-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is unique due to the presence of both methoxy and methylsulfanyl groups, which can influence its chemical reactivity and potential applications. These substituents can affect the compound’s solubility, stability, and interaction with other molecules.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(2-methylsulfanylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-19-13-9-5-3-7-11(13)16-15(18)17-12-8-4-6-10-14(12)20-2/h3-10H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMDEYYXXOSYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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